molecular formula C20H27NO B2657758 N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide CAS No. 312749-18-1

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide

Cat. No. B2657758
CAS RN: 312749-18-1
M. Wt: 297.442
InChI Key: CNWVHXWWXFHUSC-UHFFFAOYSA-N
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Description

“N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .

Scientific Research Applications

Synthesis and Characterization of New Polyamides and Polyimides

Polyamides with Adamantyl and Diamantyl Moieties

New polyamides were synthesized through direct polycondensation, exhibiting medium inherent viscosities and molecular weights. These polyamides showed high glass transition temperatures and thermal stability, with tensile strengths and moduli indicating their potential for high-performance materials (Chern, Shiue, & Kao, 1998).

Polyamide-imides Containing Pendent Adamantyl Groups

A series of new polyamide-imides (PAIs) were prepared, displaying good solubility in various solvents and forming transparent, flexible films. These PAIs have glass transition temperatures between 230–254°C and demonstrated high thermal stability (Liaw & Liaw, 2001).

Polyamides Derived from Adamantane

Another study synthesized polyamides using 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane, revealing good solubility, high glass transition temperatures, and significant thermal stability. These findings suggest their suitability for advanced material applications (Chern, Lin, & Kao, 1998).

Antiviral Applications

Anti-Influenza Virus Activity

N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety were synthesized and evaluated for antiviral activity against influenza A and B viruses. The study identified compounds with potent inhibitory effects, highlighting the potential for adamantane derivatives in antiviral drug development (Göktaş et al., 2012).

Catalytic Applications

Catalytic Synthesis Using Phosphorus Trichloride

A study demonstrated the synthesis of N-aryl(benzyl)adamantane-1-carboxamides using phosphorus trichloride, presenting a method with significant yields. This research contributes to the development of efficient catalytic processes for the synthesis of adamantane derivatives (Shishkin et al., 2020).

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, future research could focus on developing novel methods for their preparation and investigating their potential applications.

properties

IUPAC Name

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-14-4-6-17(7-5-14)19-9-15-8-16(10-19)12-20(11-15,13-19)18(22)21(2)3/h4-7,15-16H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWVHXWWXFHUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324747
Record name N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

312749-18-1
Record name N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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